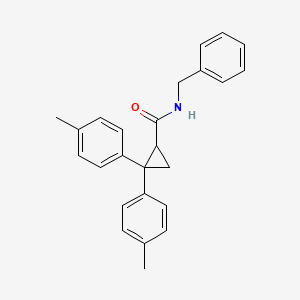![molecular formula C18H24N2O2 B5168338 1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-ethylpiperazine](/img/structure/B5168338.png)
1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-ethylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-ethylpiperazine, also known as DBF or 1-(4,6-dimethylbenzofuran-3-yl)-4-ethylpiperazine, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. DBF belongs to the class of benzofuran derivatives and has shown promising results in various research studies.
Mécanisme D'action
The exact mechanism of action of 1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-ethylpiperazine is not fully understood. However, studies have suggested that 1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-ethylpiperazine exerts its effects through various pathways such as the modulation of neurotransmitters, antioxidant activity, and inhibition of cell proliferation. In neurology, 1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-ethylpiperazine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons. In oncology, 1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-ethylpiperazine has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumors.
Biochemical and Physiological Effects:
1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-ethylpiperazine has been shown to have various biochemical and physiological effects. In neurology, 1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-ethylpiperazine has been shown to improve cognitive function, reduce oxidative stress, and increase the levels of BDNF. In oncology, 1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-ethylpiperazine has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. In psychiatry, 1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-ethylpiperazine has been shown to have anxiolytic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-ethylpiperazine has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. It has also shown promising results in various in vitro and in vivo studies. However, there are also limitations to using 1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-ethylpiperazine in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its efficacy and safety in humans.
Orientations Futures
There are several future directions for the study of 1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-ethylpiperazine. In neurology, further studies are needed to determine the potential of 1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-ethylpiperazine as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, further studies are needed to determine the efficacy and safety of 1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-ethylpiperazine as an anticancer agent. In psychiatry, further studies are needed to determine the potential of 1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-ethylpiperazine as a treatment for anxiety and depression. Additionally, more research is needed to determine the mechanism of action of 1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-ethylpiperazine and its potential side effects in humans.
Conclusion:
In conclusion, 1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-ethylpiperazine is a novel compound that has shown promising results in various scientific research studies. It has potential therapeutic applications in neurology, oncology, and psychiatry. Its mechanism of action is not fully understood, but it has been shown to exert its effects through various pathways. 1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-ethylpiperazine has several advantages for lab experiments, but more research is needed to determine its efficacy and safety in humans. There are several future directions for the study of 1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-ethylpiperazine, and further research is needed to determine its potential as a treatment for various diseases.
Méthodes De Synthèse
The synthesis of 1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-ethylpiperazine involves the reaction of 4,6-dimethyl-1-benzofuran-3-carboxylic acid with N-ethylpiperazine in the presence of coupling reagents such as DCC (dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction yields 1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-ethylpiperazine as a white solid with a melting point of 74-76°C.
Applications De Recherche Scientifique
1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-ethylpiperazine has been studied extensively for its potential therapeutic applications in various fields such as neurology, oncology, and psychiatry. In neurology, 1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-ethylpiperazine has shown neuroprotective effects against oxidative stress and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, 1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-ethylpiperazine has shown antitumor activity and has been studied as a potential anticancer agent. In psychiatry, 1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-ethylpiperazine has shown anxiolytic and antidepressant effects and has been studied as a potential treatment for anxiety and depression.
Propriétés
IUPAC Name |
2-(4,6-dimethyl-1-benzofuran-3-yl)-1-(4-ethylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-4-19-5-7-20(8-6-19)17(21)11-15-12-22-16-10-13(2)9-14(3)18(15)16/h9-10,12H,4-8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPQDYKLYNEWFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CC2=COC3=CC(=CC(=C32)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5168264.png)
methanone](/img/structure/B5168266.png)


![methyl 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5168286.png)
![2-bromo-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5168311.png)
![2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5168322.png)
![N-benzyl-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5168332.png)
![2,4,6-trimethyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5168334.png)
![2-amino-4-(3,4-difluorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B5168343.png)
![1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}azepane](/img/structure/B5168360.png)
![2-bromo-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5168363.png)
